![molecular formula C19H20N2O7 B14006567 n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide CAS No. 40042-36-2](/img/structure/B14006567.png)
n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide: is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a nitrobenzodioxol group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reduction reaction to form 3,4-dimethoxyphenylethanol.
Nitration of Benzodioxole: 1,3-benzodioxole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 6-nitro-1,3-benzodioxole.
Coupling Reaction: The 3,4-dimethoxyphenylethanol is then coupled with the 6-nitro-1,3-benzodioxole under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug development studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the nitro group and the benzodioxole moiety suggests it could have bioactive properties, such as antimicrobial or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The benzodioxole moiety can intercalate with DNA, potentially disrupting cellular processes. The dimethoxyphenyl group can interact with proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Lacks the nitrobenzodioxol group.
2-(6-Nitro-1,3-benzodioxol-5-yl)acetamide: Lacks the dimethoxyphenyl group.
n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1,3-benzodioxol-5-yl)acetamide: Lacks the nitro group.
Uniqueness
The uniqueness of n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide lies in its combination of functional groups. The presence of both the nitrobenzodioxol and dimethoxyphenyl groups provides a unique set of chemical properties and potential biological activities that are not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
40042-36-2 |
|---|---|
Molekularformel |
C19H20N2O7 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C19H20N2O7/c1-25-15-4-3-12(7-16(15)26-2)5-6-20-19(22)9-13-8-17-18(28-11-27-17)10-14(13)21(23)24/h3-4,7-8,10H,5-6,9,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
CVIIUTMSIBJPLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
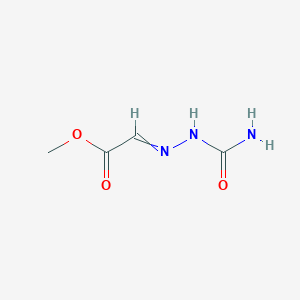
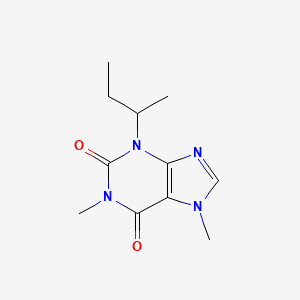
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)
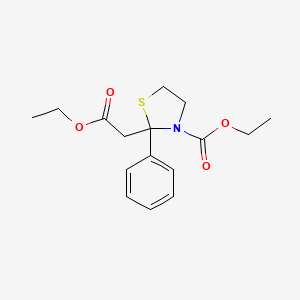
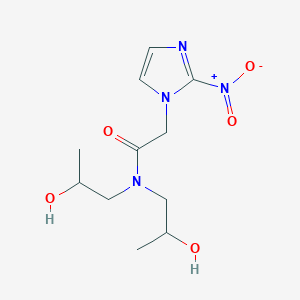
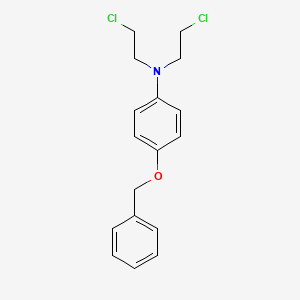

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
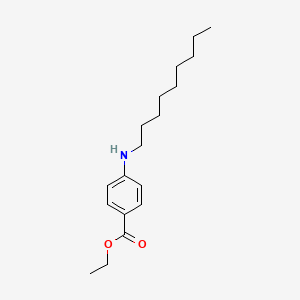
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
